Cas no 65595-02-0 (3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid)
![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid structure](https://www.kuujia.com/scimg/cas/65595-02-0x500.png)
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, (2S)-
- 3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
- 3-[(2S)-1-(tert-butoxycarbonyl)pyrrolidinyl]propanoicacid
- (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
- PS-18042
- 853-300-6
- (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoicacid
- 65595-02-0
- EN300-119147
- E80010
- DTXSID001167960
- (2S)-1-((1,1-Dimethylethoxy)carbonyl)-2-pyrrolidinepropanoic acid
- CS-0224373
- 3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic Acid
- AKOS026730023
- (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidinepropanoic acid
- 3-((2S)-1-((tert-butoxy)carbonyl)pyrrolidin-2-yl)propanoic acid
- SCHEMBL22570262
-
- MDL: MFCD11226805
- Inchi: Not available
- InChI Key: Not available
Computed Properties
- Exact Mass: 243.14705815Da
- Monoisotopic Mass: 243.14705815Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119147-0.05g |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 95% | 0.05g |
$150.0 | 2023-06-08 | |
Enamine | EN300-119147-5.0g |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 95% | 5g |
$1863.0 | 2023-06-08 | |
TRC | B648755-10mg |
3-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid |
65595-02-0 | 10mg |
$ 95.00 | 2022-06-07 | ||
AstaTech | E80010-1/G |
3-[(2S)-1-[(TERT-BUTOXY)CARBONYL]PYRROLIDIN-2-YL]PROPANOIC ACID |
65595-02-0 | 95% | 1g |
$530 | 2023-09-19 | |
eNovation Chemicals LLC | Y1209749-5G |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 97% | 5g |
$1565 | 2024-07-21 | |
AstaTech | E80010-10/G |
3-[(2S)-1-[(TERT-BUTOXY)CARBONYL]PYRROLIDIN-2-YL]PROPANOIC ACID |
65595-02-0 | 95% | 10g |
$2357 | 2023-09-19 | |
eNovation Chemicals LLC | Y1209749-10G |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 97% | 10g |
$2320 | 2024-07-21 | |
1PlusChem | 1P01A3C0-500mg |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 95% | 500mg |
$677.00 | 2025-03-04 | |
eNovation Chemicals LLC | Y1209749-500mg |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 97% | 500mg |
$345 | 2024-07-21 | |
eNovation Chemicals LLC | Y1209749-100mg |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid |
65595-02-0 | 97% | 100mg |
$165 | 2024-07-21 |
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid Related Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid: A Comprehensive Overview
The compound with CAS No. 65595-02-0, known as 3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. The (2S) configuration of the pyrrolidine ring adds stereochemical complexity, making this compound particularly interesting for asymmetric synthesis and enantioselective reactions.
Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) groups in protecting amino groups during peptide synthesis and other organic transformations. The Boc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions, such as those involving trifluoroacetic acid (TFA). This makes 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid a valuable intermediate in the synthesis of complex molecules, including peptides, proteins, and other bioactive compounds.
The propanoic acid moiety in this compound serves as a versatile functional group, enabling further derivatization to create a wide range of derivatives. For instance, esterification or amidation of the carboxylic acid group can lead to the formation of esters or amides, which are commonly found in pharmaceutical agents. The combination of the pyrrolidine ring and the propanoic acid group makes this compound a potential building block for constructing bioactive molecules with diverse pharmacological properties.
Recent advancements in asymmetric catalysis have further enhanced the utility of 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid. Researchers have employed this compound as a chiral auxiliary in the synthesis of enantiomerically enriched compounds, leveraging its stereochemical integrity to achieve high enantioselectivity in various reactions. This approach has been particularly beneficial in the development of novel drug candidates, where stereochemistry plays a critical role in determining biological activity.
In addition to its role in organic synthesis, this compound has also been explored for its potential applications in materials science. The pyrrolidine ring and Boc group can be incorporated into polymer structures to impart specific functional properties, such as improved biocompatibility or drug delivery capabilities. Recent studies have demonstrated the feasibility of using this compound as a monomer in polymerization reactions, opening new avenues for its application in advanced materials.
The synthesis of 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid typically involves multi-step processes that combine principles from stereochemistry and protecting group chemistry. A common route begins with the preparation of the pyrrolidine ring using methods such as cyclization of amino alcohols or alkylation of diamines. The introduction of the Boc group is then achieved through standard carbamate formation techniques, followed by selective oxidation or reduction steps to install the propanoic acid moiety.
Despite its widespread use in research settings, there remains a need for further optimization of synthetic routes to enhance efficiency and scalability. Recent efforts have focused on developing catalytic methods that minimize waste and reduce reaction times, aligning with the principles of green chemistry. These advancements are expected to make 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid more accessible for large-scale applications in industries such as pharmaceuticals and agrochemicals.
In conclusion, 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid is a versatile and valuable compound with significant potential across multiple fields. Its unique structure, combined with recent advances in synthetic methodology and asymmetric catalysis, positions it as an essential tool for researchers aiming to develop novel bioactive molecules and advanced materials.
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